molecular formula C7H5BrO3 B084375 3-Bromo-4-hydroxybenzoic acid CAS No. 14348-41-5

3-Bromo-4-hydroxybenzoic acid

Cat. No. B084375
CAS RN: 14348-41-5
M. Wt: 217.02 g/mol
InChI Key: XMEQDAIDOBVHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-4-hydroxybenzoic acid and its derivatives involves several key steps, including bromination, hydroxylation, and carboxylation of benzene derivatives. For example, one study focused on the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, indicating a process involving the starting material of 3,5-dihydroxybenzoic acid, followed by specific synthetic steps to introduce the bromo group (Xu Dong-fang, 2000).

Molecular Structure Analysis

Molecular structure determination often employs techniques such as X-ray diffraction and electron diffraction. A study by Varughese and Pedireddi (2006) utilized single-crystal X-ray diffraction to analyze supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative, demonstrating the intricate hydrogen bonding patterns and molecular recognition capabilities of these compounds (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

3-Bromo-4-hydroxybenzoic acid participates in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the bromo group and the carboxylic acid functionality. It can react with nucleophiles to form alkoxy-, propylthio-, and amino-substituted derivatives, showcasing its versatility in organic synthesis (S. Mataka et al., 1992).

Physical Properties Analysis

The physical properties of 3-Bromo-4-hydroxybenzoic acid, such as melting point, solubility, and crystal structure, can be significantly influenced by the presence of the bromo and hydroxy groups. For instance, the crystal structure of a related brominated aspirin analog provided insights into the structural similarities and differences that such substituents can impart to benzoic acid derivatives (P. Loll et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Bromo-4-hydroxybenzoic acid are shaped by its functional groups. These properties make it an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Studies highlight its role in forming supramolecular assemblies and participating in hydrogen bonding, showcasing its potential in designing complex molecular structures (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Synthesis of Biphenyl Amides and 2-Benzazepine-4-Acetic Acid Derivative

    • Field : Organic Chemistry
    • Application : 3-Bromo-4-methylbenzoic acid, which is structurally similar to 3-Bromo-4-hydroxybenzoic acid, has been used in the synthesis of biphenyl amides and a 2-benzazepine-4-acetic acid derivative .
  • Catalytic Agent and Petrochemical Additive

    • Field : Petrochemistry
    • Application : 3-Bromo-4-methylbenzoic acid has also been used as a catalytic agent and petrochemical additive .
  • Study of Polymorphism

    • Field : Crystallography
    • Application : A compound structurally similar to 3-Bromo-4-hydroxybenzoic acid, 3-hydroxybenzoic acid, has been used in studies investigating polymorphism .
  • Histidine Decarboxylase Inhibitor

    • Field : Biochemistry
    • Application : 4-Bromo-3-hydroxybenzoic acid, which is an isomer of 3-Bromo-4-hydroxybenzoic acid, is a metabolite of Brocresine and acts as an inhibitor of histidine decarboxylase (HDC), an enzyme that catalyzes the decarboxylation of histidine .
    • Results : The compound has been shown to inhibit HDC in rat fetuses and rat stomachs, with an IC50 of 1 mM .
  • Aromatic L-Amino Acid Decarboxylase Inhibitor

    • Field : Biochemistry
    • Application : 4-Bromo-3-hydroxybenzoic acid can also inhibit aromatic L-amino acid decarboxylase, an enzyme that catalyzes the decarboxylation of aromatic L-amino acids .
    • Results : The compound has been shown to inhibit this enzyme in pig kidneys and rat stomach mucosa, with an IC50 of 1 mM .
  • Intermediate for Value-Added Compounds

    • Field : Applied Microbiology and Biotechnology
    • Application : 4-Hydroxybenzoic acid, which is structurally similar to 3-Bromo-4-hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Method : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
  • Study of Metabolic Fate

    • Field : Biochemistry
    • Application : 4-Bromobenzoic acid, which is structurally similar to 3-Bromo-4-hydroxybenzoic acid, has been used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-bromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEQDAIDOBVHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931899
Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxybenzoic acid

CAS RN

14348-41-5
Record name 3-Bromo-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14348-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 g (0.37 mol) of commercially available p-hydroxybenzoic acid was dissolved in 370 ml glacial acetic acid by heating with stirring. Heating was continued after the acid dissolved and 59 g (0.37 mol) bromine dissolved in 60 ml glacial acetic acid was rapidly added to the boiling solution to avoid bumping. The solution was refluxed for six hours with continuing stirring. Following reflux, the reaction solution was permitted to stand and cooled to room temperature. The cooled solution was poured into two liters of cold water. A white precipitate was formed. The white crystals were filtered by suction and were recrystalized with glacial acetic acid to yield 55.2 g of purified 3-bromo-4-hydroxybenzoic acid. The calculated yield was 70.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 2
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 3
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-hydroxybenzoic acid

Citations

For This Compound
118
Citations
S Abraham, VS Prasad, CKS Pillai… - Polymer …, 2002 - Wiley Online Library
… The synthetic route adopted for the preparation of 3-bromo-4-hydroxybenzoic acid (BrHBA) is shown in Scheme 1. The substitution of bromine on to HBA was confirmed by its mass …
Number of citations: 5 onlinelibrary.wiley.com
SL Manley, DJ Chapman - Plant physiology, 1979 - academic.oup.com
… A similar pathway, resulting in the formation of 3-bromo-4-hydroxybenzoic acid, has recently been described(16) for the diatom Navicula incerta and the haptophycean alga Isochrysis …
Number of citations: 20 academic.oup.com
X Xu, F Song, S Wang, S Li, F Xiao, J Zhao… - Journal of Natural …, 2004 - ACS Publications
… -dibromo-4,5-dihydroxybenzyl alcohol (13), 9 2,3-dibromo-4,5-dihydroxybenzyl methyl ether (14), 6,10,11 2-bromo-4,5-dihydroxybenzaldehyde (15), 12 3-bromo-4-hydroxybenzoic acid …
Number of citations: 121 pubs.acs.org
S Mukhopadhyay, S Ananthakrishnan… - … Process Research & …, 1999 - ACS Publications
… Thus, a ratio of 1.0:0.9 was found to be the most suitable for the synthesis of 2-bromo-4- methylphenol and 3-bromo-4-hydroxybenzoic acid and a ratio of 1:2.1 for the synthesis of 3,5-…
Number of citations: 26 pubs.acs.org
C Flodin, FB Whitfield - Water science and technology, 1999 - Elsevier
The green marine alga Ulva lactuca is known to contain high concentrations of bromophenols. However, the biosynthetic pathways of their formation is not known. This study was aimed …
Number of citations: 85 www.sciencedirect.com
CS Hsu, PH Chu, HL Chang… - Journal of Polymer …, 1997 - Wiley Online Library
… the etherification of alkenyl bromides or undecenyl tosylate with 4-hydroxybenzoic acid, 3-fluoro-4hydroxybenzoic acid, 3-chloro-4-hydroxybenzoic acid, 3-bromo-4-hydroxybenzoic acid…
Number of citations: 19 onlinelibrary.wiley.com
Y Huang, H Li, Q Zhou, A Li, C Shuang, Q Xian, B Xu… - Water research, 2018 - Elsevier
… Similarly, 3-bromo-4-hydroxybenzaldehyde, 3-chloro-4-hydroxybenzoic acid, 3-bromo-4-hydroxybenzoic acid, 3-chlorosalicylic acid, 5-chlorosalicylic acid, 5-bromosalicylic acid, 4-…
Number of citations: 56 www.sciencedirect.com
SL Manley, DJ Chapman - Phytochemistry, 1980 - Elsevier
… and 3-bromo-4-hydroxybenzoic acid have similar R, values, 0.60… The formation of 3-bromo-4-hydroxybenzoic acid from t-… The formation of 3-bromo-4-hydroxybenzoic acid in the 3-bromo…
Number of citations: 7 www.sciencedirect.com
T Cai, L Chen, J Xu, S Cai - Current microbiology, 2011 - Springer
… , bromoxynil then transformed to 3,5-dibromo-4-hydroxybenzoic acid due to the hydrolysis of nitriles, and debromination finally results in the formation of 3-bromo-4-hydroxybenzoic acid…
Number of citations: 17 link.springer.com
OS Tee, NR Iyengar, B Kraus - The Journal of Organic Chemistry, 1985 - ACS Publications
… The second and most striking feature of Figure 1 is that the rate profile for 3-bromo-4-hydroxybenzoic acid (3) lies above that of its parent, 1. It implies that the monoanion of 3 is more …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.